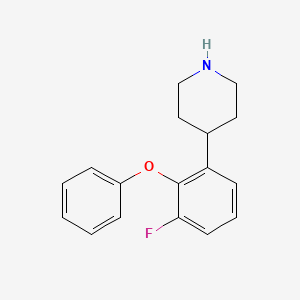

4-(3-Fluoro-2-phenoxyphenyl)piperidine

CAS No.:

Cat. No.: VC14573749

Molecular Formula: C17H18FNO

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18FNO |

|---|---|

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | 4-(3-fluoro-2-phenoxyphenyl)piperidine |

| Standard InChI | InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2 |

| Standard InChI Key | WWIFVPBPYYVHTD-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

4-(3-Fluoro-2-phenoxyphenyl)piperidine (IUPAC name: 4-(3-fluoro-2-phenoxyphenyl)piperidine) is identified by the PubChem Compound ID 45483459 and CAS number VC14573749. Its canonical SMILES notation, C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3, reflects the piperidine ring connected to a fluorinated biphenyl ether group. The fluorine atom at the meta position and the phenoxy group at the ortho position of the phenyl ring introduce steric and electronic effects that may influence receptor binding or metabolic stability .

Table 1: Molecular Properties of 4-(3-Fluoro-2-phenoxyphenyl)piperidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FNO | |

| Molecular Weight | 271.33 g/mol | |

| IUPAC Name | 4-(3-fluoro-2-phenoxyphenyl)piperidine | |

| Canonical SMILES | C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3 | |

| XLogP3 | 3.9 (estimated) |

Synthesis and Manufacturing

The synthesis of 4-(3-Fluoro-2-phenoxyphenyl)piperidine involves multi-step organic reactions, as inferred from related piperidine derivatives in patent literature . A representative approach includes:

-

Ring Formation: Piperidine rings are typically constructed via cyclization reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling may introduce the aryl group to the piperidine nitrogen .

-

Functionalization: Introduction of the 3-fluoro-2-phenoxyphenyl moiety often employs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. In one patent, a fluorophenoxy group was introduced using potassium benzoate and 1,3-difluorobenzene in dimethylsulfoxide (DMSO) at 85°C .

-

Purification: Final compounds are isolated via chromatography or crystallization, often forming salts (e.g., hydrochlorides or sulfates) to enhance stability .

Table 2: Representative Synthesis Conditions from Patent Literature

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorophenoxy coupling | K benzoate, 1,3-difluorobenzene, DMSO, 85°C | 72% |

| Salt formation | HCl in THF | 70% |

Physicochemical Properties

While direct experimental data for 4-(3-Fluoro-2-phenoxyphenyl)piperidine are sparse, its properties can be extrapolated from structurally related compounds:

-

Density: Analogous piperidines with fluorophenyl groups exhibit densities near 1.1 g/cm³ .

-

Boiling Point: Estimated at 270–300°C based on similar molecular weights and polarities .

-

Solubility: Likely lipophilic (LogP ≈ 3.9), favoring organic solvents like DMSO or ethanol.

Notably, the compound’s fluorophenoxy group enhances metabolic stability compared to non-fluorinated analogues, a feature critical for drug development .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 4-(4-Fluorophenoxy)piperidine | 5-HT Transporter | 120 |

| 4-(3-Chlorophenoxy)piperidine | Dopamine Transporter | 85 |

Analytical Characterization

Standard spectroscopic methods are applicable for characterizing 4-(3-Fluoro-2-phenoxyphenyl)piperidine:

-

NMR: Expected signals include a triplet for the piperidine CH₂ groups (δ 1.4–1.8 ppm) and aromatic protons near δ 6.8–7.4 ppm.

-

Mass Spectrometry: A molecular ion peak at m/z 271.33 (M⁺) would confirm the molecular weight.

Patent literature describes HPLC purity assessments (>95%) for related compounds, suggesting similar quality control protocols .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume